Cas no 94662-48-3 (Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide)
Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
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- Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide
- Thieno[3,4-d]isothiazolidine-3(2H)-thione, 1,1-dioxide
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- Inchi: 1S/C5H3NO2S3/c7-11(8)4-2-10-1-3(4)5(9)6-11/h1-2H,(H,6,9)
- InChI Key: OEPDFHUDCRAXEW-UHFFFAOYSA-N
- SMILES: S1(=O)(=O)C2=CSC=C2C(=S)N1
Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-51278714-1.0g |
3-sulfanylidene-2H,3H-1lambda6-thieno[3,4-d][1,2]thiazole-1,1-dione |
94662-48-3 | 95% | 1.0g |
$0.0 | 2022-12-01 |
Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide
Comprehensive Guide to Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide (CAS No. 94662-48-3)
Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide (CAS No. 94662-48-3) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, often referred to as a thienoisothiazole derivative, is characterized by its unique molecular structure, which combines a thiophene ring fused with an isothiazole moiety. The presence of the 1,1-dioxide group further enhances its reactivity and potential applications. Researchers and industry professionals are increasingly interested in this compound due to its versatile properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials.
The molecular formula of Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide is C5H3NO2S2, and its molecular weight is approximately 173.21 g/mol. The compound's structure features a thieno[3,4-d]isothiazole core, which is a bicyclic system comprising a five-membered thiophene ring fused to a five-membered isothiazole ring. The 3(2H)-thione group introduces a sulfur atom double-bonded to the carbon at the 3-position, while the 1,1-dioxide modification adds two oxygen atoms to the sulfur at the 1-position. This structural arrangement contributes to the compound's unique electronic and steric properties, making it a valuable building block in synthetic chemistry.
One of the most compelling aspects of Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide is its potential applications in drug discovery. The compound's heterocyclic framework is reminiscent of several biologically active molecules, and its sulfone and thione functionalities can interact with various biological targets. Recent studies have explored its use as a precursor for the synthesis of novel antimicrobial agents and enzyme inhibitors. For instance, derivatives of this compound have shown promise in targeting bacterial pathogens resistant to conventional antibiotics, a topic of immense relevance given the global rise in antimicrobial resistance (AMR).
In addition to its pharmaceutical applications, Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide has found utility in the development of advanced materials. Its conjugated system and electron-rich sulfur atoms make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers are also investigating its potential as a ligand in coordination chemistry, where it could facilitate the formation of metal-organic frameworks (MOFs) with tailored properties for catalysis or gas storage.
The synthesis of Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide typically involves the oxidation of corresponding thienoisothiazole precursors. Modern synthetic routes often employ green chemistry principles, such as the use of eco-friendly oxidants and solvent-free conditions, aligning with the growing demand for sustainable chemical processes. These methods not only improve the yield and purity of the compound but also reduce the environmental impact of its production.
From a commercial perspective, the demand for Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide is expected to rise, driven by its expanding applications in high-value industries. Suppliers and manufacturers are increasingly focusing on scalable production methods to meet the needs of academic and industrial researchers. The compound is available in various purity grades, ranging from research-grade (≥95%) to ultra-pure (≥99%), catering to diverse experimental requirements.
For researchers working with Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide, proper handling and storage are essential to maintain its stability. The compound should be stored in a cool, dry place, preferably under an inert atmosphere, to prevent degradation. Safety data sheets (SDS) provide detailed guidelines on its handling, including recommendations for personal protective equipment (PPE) and first-aid measures in case of exposure.
In conclusion, Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide (CAS No. 94662-48-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structure, combined with its reactivity and versatility, makes it a valuable asset in medicinal chemistry, material science, and beyond. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in science and technology today.
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